molecular formula C18H27N3O B11449724 N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]butanamide

N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]butanamide

Cat. No.: B11449724
M. Wt: 301.4 g/mol
InChI Key: MYAUCOPAGYSTDP-UHFFFAOYSA-N
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Description

N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This particular compound features a pentyl group attached to the benzimidazole ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Pentyl Group: The pentyl group can be introduced via alkylation reactions using pentyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the benzimidazole derivative with butanoyl chloride in the presence of a base like triethylamine to form the desired butanamide compound.

Industrial Production Methods

Industrial production of N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring or the amide group.

    Substitution: Substituted benzimidazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new therapeutic agents targeting various diseases.

    Biological Studies: It can be used to study the biological activities of benzimidazole derivatives, including their antimicrobial, antiviral, and anticancer properties.

    Chemical Biology: The compound can serve as a probe to investigate the molecular mechanisms of action of benzimidazole derivatives.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE involves its interaction with specific molecular targets in biological systems. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The pentyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    1-Pentylbenzimidazole: A derivative with a pentyl group attached to the benzimidazole ring.

    Butanamide: A simpler amide compound without the benzimidazole core.

Uniqueness

N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE is unique due to the combination of the benzimidazole core, the pentyl group, and the butanamide moiety. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

N-[2-(1-pentylbenzimidazol-2-yl)ethyl]butanamide

InChI

InChI=1S/C18H27N3O/c1-3-5-8-14-21-16-11-7-6-10-15(16)20-17(21)12-13-19-18(22)9-4-2/h6-7,10-11H,3-5,8-9,12-14H2,1-2H3,(H,19,22)

InChI Key

MYAUCOPAGYSTDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)CCC

Origin of Product

United States

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